molecular formula C11H6ClF3N2O B13109276 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine

2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine

Cat. No.: B13109276
M. Wt: 274.62 g/mol
InChI Key: YDYLRQWGLDIFEA-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethoxy group in this compound imparts unique chemical properties, making it a valuable intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine typically involves the reaction of 2-chloro-5-bromopyrimidine with 2-(trifluoromethoxy)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to achieve high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydride or potassium carbonate.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are used under elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines.

    Coupling Reactions: Biaryl compounds are the major products.

    Oxidation and Reduction: Oxides and dechlorinated derivatives are formed.

Scientific Research Applications

2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrimidine ring can form hydrogen bonds with target proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethoxy)phenylboronic acid
  • 5-(2-(trifluoromethoxy)phenyl)-2-furoic acid

Uniqueness

2-Chloro-5-(2-(trifluoromethoxy)phenyl)pyrimidine is unique due to the presence of both the trifluoromethoxy group and the pyrimidine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C11H6ClF3N2O

Molecular Weight

274.62 g/mol

IUPAC Name

2-chloro-5-[2-(trifluoromethoxy)phenyl]pyrimidine

InChI

InChI=1S/C11H6ClF3N2O/c12-10-16-5-7(6-17-10)8-3-1-2-4-9(8)18-11(13,14)15/h1-6H

InChI Key

YDYLRQWGLDIFEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(N=C2)Cl)OC(F)(F)F

Origin of Product

United States

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